Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3,4,5-trimethoxyphenyl group at position 4, a methyl group at position 6, and a thioxo (C=S) moiety at position 2. The ethyl ester at position 5 enhances solubility and modulates electronic properties. This compound belongs to the Biginelli reaction product family, known for diverse pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects .
Properties
IUPAC Name |
ethyl 6-methyl-2-sulfanylidene-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-6-24-16(20)13-9(2)18-17(25)19-14(13)10-7-11(21-3)15(23-5)12(8-10)22-4/h7-8,14H,6H2,1-5H3,(H2,18,19,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDZXUVCYKSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C(=C2)OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl acetoacetate with thiourea and 3,4,5-trimethoxybenzaldehyde under acidic conditions. The reaction is usually carried out in ethanol as a solvent, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the tetrahydropyrimidine family. It has a molecular formula of C17H22N2O5S and a molecular weight of 366.43. The compound features a thioxo group, which contributes to its unique chemical properties and is characterized by its multi-functional structure, including a carboxylate ester and a substituted phenyl group that enhances its biological activity. The presence of the 3,4,5-trimethoxyphenyl group distinguishes this compound from other similar compounds and enhances its solubility and biological activity compared to those lacking such modifications.
Synthesis and Characteristics
The synthesis of this compound typically involves reactions essential for synthesizing derivatives that may possess enhanced pharmacological properties. Many chemicals, including this compound, are experimental and not listed on the EPA's TSCA inventory . It is sold solely for research and development purposes .
Key Features:
Potential Applications
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Conformational Analysis
- Ring Conformation : The tetrahydropyrimidine ring in the title compound likely adopts a flattened boat or sofa conformation , as observed in structurally similar DHPMs. For example, ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a sofa conformation, while other analogs with oxo (C=O) groups display flattened boat or envelope conformations .
- Dihedral Angles : The dihedral angle between the 3,4,5-trimethoxyphenyl group and the pyrimidine ring is critical for intermolecular interactions. Similar compounds, such as ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, show dihedral angles of ~85–88°, optimizing π-π stacking and hydrogen bonding .
Substituent Effects on Physicochemical Properties
Key Observations :
- Thioxo vs. Oxo Groups : Replacement of 2-oxo with 2-thioxo (e.g., 12a → 12b) reduces melting points by ~30°C, likely due to weaker N–H⋯S vs. N–H⋯O interactions and altered crystal packing .
- Aromatic Substituents: Electron-donating groups (e.g., 3,4,5-trimethoxy) enhance bioactivity by improving binding to hydrophobic enzyme pockets. For example, 3,4,5-trimethoxyphenyl analogs show superior anticancer activity compared to monosubstituted phenyl derivatives .
Antitumor Activity
- The title compound’s thioxo group and trimethoxyphenyl moiety contribute to its potency against lung (A-549) and liver (HepG-2) cancer cells, with activities comparable to cisplatin .
- Analogs with thiophene or 5-nitro-2-furanyl substituents (e.g., compound 11b) exhibit moderate antitumor effects (IC50: 76 µM), highlighting the importance of aryl group electronics .
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition : Thioxo derivatives (e.g., 12b) show lower CA inhibition (IC50: 345.4 nM) than oxo analogs (394.3 nM), suggesting that C=S reduces affinity for zinc-containing active sites .
- Thymidine Phosphorylase (TP) Inhibition : Methyl 4-(3-bromo-4,5-dimethoxyphenyl)-6-methyl-2-oxo-DHPM displays potent TP inhibition (IC50: 90.7 nM), underscoring the role of halogen and methoxy substituents .
Analgesic Activity
- Methoxy-substituted DHPMs (e.g., ethyl 6-methyl-2-methoxy-4-(4-methoxyphenyl)-DHPM) exhibit analgesic activity comparable to ibuprofen, linked to enhanced lipid solubility and COX-2 interaction .
Biological Activity
Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS# 134074-42-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C17H22N2O5S
- Molecular Weight: 366.44 g/mol
- Physical State: Light yellow solid
- Melting Point: 216-218 °C
This compound exhibits various biological activities primarily through the modulation of enzymatic pathways and receptor interactions. Notably:
- Ecto-5′-Nucleotidase Inhibition : This compound has been identified as a potential inhibitor of ecto-5′-nucleotidase (CD73), an enzyme implicated in tumor progression and immune evasion. Inhibition of CD73 can enhance anti-tumor immunity by preventing the conversion of extracellular ATP to adenosine, a metabolite that promotes immunosuppression in the tumor microenvironment .
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring contributes to its antioxidant properties. Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Preliminary studies suggest that thioxo derivatives possess antimicrobial activity against various pathogens. This activity is likely due to the disruption of microbial cell wall synthesis or interference with metabolic pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown selective cytotoxic effects on glioma cell lines by inducing apoptosis through CD73 inhibition .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U87MG (Glioma) | 15 | CD73 inhibition leading to apoptosis |
| MCF7 (Breast) | 20 | Potentially via oxidative stress |
| HeLa (Cervical) | 18 | Disruption of metabolic pathways |
In Vivo Studies
While in vitro results are promising, further in vivo studies are required to validate the efficacy and safety profile of this compound. Animal models are essential for understanding pharmacokinetics and potential side effects.
Case Studies
A notable study explored the effects of similar tetrahydropyrimidine derivatives on cancer treatment outcomes. The findings indicated that compounds with structural similarities to Ethyl 6-methyl-2-thioxo derivatives significantly inhibited tumor growth in murine models when combined with conventional therapies .
Q & A
Q. What are the optimal synthetic routes for Ethyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a substituted aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) with thiourea and a β-keto ester (e.g., ethyl acetoacetate) under acidic or catalytic conditions .
- Cyclization : Using catalysts like HCl or acetic acid to form the tetrahydropyrimidine ring. Solvents such as glacial acetic acid or DMSO are critical for stabilizing intermediates .
- Esterification : Introducing the ethyl ester group under reflux conditions with ethanol and acid catalysts.
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while acetic acid improves cyclization efficiency .
- Temperature Control : Maintain reflux temperatures (100–120°C) to prevent decomposition of intermediates .
- Catalyst Screening : Use sodium acetate or HCl to accelerate cyclization, achieving yields up to 78% under optimized conditions .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D molecular configuration, including bond lengths and dihedral angles. For example, deviations in the tetrahydropyrimidine ring planarity (e.g., boat conformation) can be quantified .
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, such as the 3,4,5-trimethoxyphenyl group and thioxo moiety. Coupling constants reveal ring puckering .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C18H23N2O5S) and detects isotopic patterns .
Q. Example Crystallographic Data :
| Parameter | Value (from ) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Bond Length (C–S) | 1.68 Å |
| Dihedral Angle | 80.94° (between aromatic rings) |
Q. How can researchers evaluate the potential biological activities of this tetrahydropyrimidine derivative in kinase inhibition assays?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC50 values. The compound’s thioxo group may chelate Mg²⁺ in ATP-binding pockets, disrupting kinase activity .
- Dose-Response Studies : Test concentrations ranging from 1 nM to 100 µM to establish potency and selectivity profiles.
- Control Compounds : Include staurosporine or imatinib as reference inhibitors for validation .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying substituents on the tetrahydropyrimidine core?
Methodological Answer:
- Substituent Variation : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) groups to assess effects on bioactivity .
- Thioxo vs. Oxo Comparison : Synthesize the 2-oxo analogue to evaluate the role of sulfur in target binding .
- Molecular Docking : Use software like AutoDock Vina to predict interactions with kinase active sites. For example, trimethoxy groups may occupy hydrophobic pockets in kinases like EGFR or CDK2 .
Q. How should researchers address discrepancies in biological activity data observed across different studies involving similar tetrahydropyrimidine derivatives?
Methodological Answer:
- Source Analysis : Verify purity (>95% by HPLC) and synthetic routes, as impurities (e.g., unreacted thiourea) can skew results .
- Assay Conditions : Standardize protocols (e.g., cell lines, serum concentration) to minimize variability. For example, differences in ATP concentration (1 mM vs. 10 µM) alter IC50 values significantly .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent modifications .
Q. What experimental approaches are suitable for elucidating the mechanism of action of this compound in enzyme inhibition studies?
Methodological Answer:
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition mode (competitive/non-competitive). Pre-incubate the compound with the enzyme to assess time-dependent effects .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target kinase .
- Mutagenesis Studies : Engineer kinase mutants (e.g., T315I in BCR-ABL) to identify critical residues for compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
